molecular formula C19H24FNO B12209154 N-[1-(adamantan-1-yl)ethyl]-4-fluorobenzamide

N-[1-(adamantan-1-yl)ethyl]-4-fluorobenzamide

Cat. No.: B12209154
M. Wt: 301.4 g/mol
InChI Key: MHPUGWXPLNBBSK-UHFFFAOYSA-N
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Description

N-[1-(adamantan-1-yl)ethyl]-4-fluorobenzamide is a compound that features an adamantane moiety, a fluorobenzamide group, and an ethyl linkage Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)ethyl]-4-fluorobenzamide typically involves the reaction of 1-bromoadamantane with 4-fluorobenzamide in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and catalysts like copper(II) acetate. The reaction is carried out at room temperature for 24 hours to achieve optimal yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. Techniques such as microwave irradiation can be employed to reduce reaction times and increase yields .

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)ethyl]-4-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The fluorobenzamide group can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amine derivatives of the fluorobenzamide group.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-[1-(adamantan-1-yl)ethyl]-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes, while the fluorobenzamide group can interact with enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(adamantan-1-yl)ethyl]-4-fluorobenzamide is unique due to the presence of both the adamantane moiety and the fluorobenzamide group, which confer distinct chemical and biological properties. The ethyl linkage further enhances its versatility in various applications.

Properties

Molecular Formula

C19H24FNO

Molecular Weight

301.4 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-4-fluorobenzamide

InChI

InChI=1S/C19H24FNO/c1-12(21-18(22)16-2-4-17(20)5-3-16)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,12-15H,6-11H2,1H3,(H,21,22)

InChI Key

MHPUGWXPLNBBSK-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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